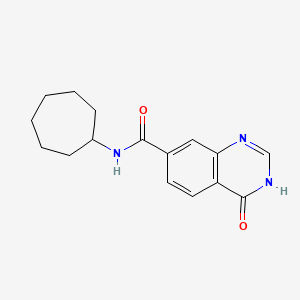![molecular formula C36H40P2S B14096896 [3-[4-(3,5-Dimethylphenyl)phosphanyl-2,5-dimethylthiophen-3-yl]-1,7,7-trimethyl-2-bicyclo[2.2.1]hept-2-enyl]-diphenylphosphane](/img/structure/B14096896.png)
[3-[4-(3,5-Dimethylphenyl)phosphanyl-2,5-dimethylthiophen-3-yl]-1,7,7-trimethyl-2-bicyclo[2.2.1]hept-2-enyl]-diphenylphosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-[4-(3,5-Dimethylphenyl)phosphanyl-2,5-dimethylthiophen-3-yl]-1,7,7-trimethyl-2-bicyclo[2.2.1]hept-2-enyl]-diphenylphosphane is a complex organophosphorus compound. Organophosphorus compounds are widely studied due to their diverse applications in chemistry, biology, and industry. This compound features a unique structure with multiple functional groups, making it a subject of interest for various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-[4-(3,5-Dimethylphenyl)phosphanyl-2,5-dimethylthiophen-3-yl]-1,7,7-trimethyl-2-bicyclo[2.2.1]hept-2-enyl]-diphenylphosphane involves multiple steps, including the formation of the phosphanyl and thiophenyl groups. Typical synthetic routes may involve:
Formation of the Phosphanyl Group: This can be achieved through the reaction of a suitable phosphine precursor with the desired aryl halide under conditions such as palladium-catalyzed coupling.
Formation of the Thiophenyl Group: This step may involve the cyclization of a suitable diene with sulfur sources under acidic or basic conditions.
Coupling Reactions: The final compound is obtained by coupling the intermediate products under controlled conditions, often using catalysts and specific solvents.
Industrial Production Methods
Industrial production of such complex compounds typically involves optimization of the synthetic routes to maximize yield and purity. This may include:
Scaling Up Reactions: Using larger reactors and continuous flow systems.
Purification Techniques: Employing methods such as crystallization, distillation, and chromatography to achieve high purity.
化学反应分析
Types of Reactions
[3-[4-(3,5-Dimethylphenyl)phosphanyl-2,5-dimethylthiophen-3-yl]-1,7,7-trimethyl-2-bicyclo[2.2.1]hept-2-enyl]-diphenylphosphane can undergo various chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can target the thiophenyl group, leading to the formation of thiol derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, acids, or bases depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphanyl group typically yields phosphine oxides, while reduction of the thiophenyl group produces thiols.
科学研究应用
Chemistry
Catalysis: Organophosphorus compounds are often used as ligands in catalytic reactions, enhancing the efficiency and selectivity of various processes.
Material Science: These compounds can be used in the synthesis of advanced materials with unique properties.
Biology and Medicine
Drug Development: The unique structure of such compounds can be exploited in the design of new pharmaceuticals with specific biological activities.
Biological Probes: They can be used as probes to study biological processes at the molecular level.
Industry
Agriculture: Organophosphorus compounds are used in the formulation of pesticides and herbicides.
Polymer Industry: They can be used as additives to improve the properties of polymers.
作用机制
The mechanism of action of [3-[4-(3,5-Dimethylphenyl)phosphanyl-2,5-dimethylthiophen-3-yl]-1,7,7-trimethyl-2-bicyclo[2.2.1]hept-2-enyl]-diphenylphosphane involves its interaction with specific molecular targets. For example:
Catalysis: The compound may act as a ligand, coordinating with metal centers to form active catalytic species.
Biological Activity: It may interact with enzymes or receptors, modulating their activity through binding interactions.
相似化合物的比较
Similar Compounds
Triphenylphosphine: A widely used organophosphorus compound with applications in catalysis and organic synthesis.
Dibenzylphosphine: Another organophosphorus compound with similar reactivity but different structural features.
Uniqueness
[3-[4-(3,5-Dimethylphenyl)phosphanyl-2,5-dimethylthiophen-3-yl]-1,7,7-trimethyl-2-bicyclo[2.2.1]hept-2-enyl]-diphenylphosphane is unique due to its complex structure, which combines multiple functional groups, making it versatile for various applications in research and industry.
属性
分子式 |
C36H40P2S |
|---|---|
分子量 |
566.7 g/mol |
IUPAC 名称 |
[3-[4-(3,5-dimethylphenyl)phosphanyl-2,5-dimethylthiophen-3-yl]-1,7,7-trimethyl-2-bicyclo[2.2.1]hept-2-enyl]-diphenylphosphane |
InChI |
InChI=1S/C36H40P2S/c1-23-20-24(2)22-27(21-23)37-33-26(4)39-25(3)31(33)32-30-18-19-36(7,35(30,5)6)34(32)38(28-14-10-8-11-15-28)29-16-12-9-13-17-29/h8-17,20-22,30,37H,18-19H2,1-7H3 |
InChI 键 |
HHXBXRUJMMLUGR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)PC2=C(SC(=C2C3=C(C4(CCC3C4(C)C)C)P(C5=CC=CC=C5)C6=CC=CC=C6)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-benzyl-3-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1,2,4-triazin-5-ol](/img/structure/B14096814.png)
![1-(4-Methoxyphenyl)-6,7-dimethyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096820.png)
![4-[5-amino-3-oxo-4-(4-oxo-1H-quinazolin-2-yl)-2H-pyrrol-1-yl]benzoic acid ethyl ester](/img/structure/B14096826.png)
![9-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-3-(prop-2-en-1-yl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14096829.png)
![7,9-dimethyl-3-phenyl-1-[2-(4-phenylpiperazin-1-yl)ethyl]-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14096834.png)
![3-allyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B14096839.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide](/img/structure/B14096843.png)
![N-(2-chloro-6-methylphenyl)-2-[[6-[4-[6-[[2-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-5-yl]amino]-2-methylpyrimidin-4-yl]piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide](/img/structure/B14096850.png)


![3-[(2,4-dichlorophenyl)methyl]-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14096866.png)
![1-({[(4Z)-cyclooct-4-en-1-yloxy]carbonyl}amino)-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oic acid](/img/structure/B14096868.png)
![2-Benzyl-2,3,4,10-tetrahydrobenzo[b][1,7]naphthyridin-5(1H)-one](/img/structure/B14096889.png)

